去甲米索硝唑
概述
描述
Desmethylmisonidazole is a metabolite of misonidazole, a well-known hypoxic cell radiosensitizer used in cancer treatment. It is an O-demethylated derivative of misonidazole and is recognized for its potential in enhancing the effects of radiotherapy by sensitizing hypoxic tumor cells to radiation .
科学研究应用
Desmethylmisonidazole has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of nitroimidazoles.
Biology: Investigated for its effects on hypoxic cells and its potential to enhance the efficacy of radiotherapy.
Medicine: Explored as a radiosensitizer in cancer treatment, particularly for tumors with hypoxic regions.
Industry: Utilized in the development of new hypoxic cell radiosensitizers and related compounds .
安全和危害
未来方向
While specific future directions for Desmethylmisonidazole are not mentioned in the search results, the field of controlled drug delivery presents promising future directions for many drugs . The development of new materials and the establishment of structure-function relationships are areas of active research .
作用机制
Target of Action
Desmethylmisonidazole (DMM) is a derivative of misonidazole, a radiosensitizer It is known that misonidazole, the parent compound, targets hypoxic cells in tumors, enhancing the effectiveness of radiation therapy
Mode of Action
It is known that misonidazole, and likely dmm, interact with hypoxic cells in tumors, making them more susceptible to radiation therapy . This interaction involves the formation of stable covalent bonds with macromolecules in hypoxic cells
Biochemical Pathways
It is known that misonidazole affects the pathways related to dna repair and cell death in hypoxic cells
Pharmacokinetics
The pharmacokinetics of DMM have been studied in mice . It was found that DMM is eliminated mainly by renal clearance, exhibiting first-order (linear) kinetics . The bioavailability of DMM was found to be 100% after intraperitoneal (IP) injection . These properties impact the bioavailability of DMM, making it a promising candidate for further development as a radiosensitizer.
Result of Action
It is known that misonidazole, and likely dmm, can cause dna damage in hypoxic cells, enhancing the effectiveness of radiation therapy
Action Environment
The action of DMM is likely influenced by environmental factors such as the level of oxygenation in cells. Misonidazole, the parent compound of DMM, is known to be more effective in hypoxic conditions . Therefore, it is reasonable to assume that the action, efficacy, and stability of DMM may also be influenced by the level of oxygenation in cells.
生化分析
Biochemical Properties
Desmethylmisonidazole interacts with various enzymes and proteins within the body. It has been found to be equally potent as a hypoxic cell radiosensitizer when tested in equimolar concentrations with misonidazole . The nature of these interactions is complex and involves various biochemical reactions.
Cellular Effects
Desmethylmisonidazole has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been found to induce neurotoxicity in mice, affecting both the central and peripheral nervous systems . It influences cell function by interacting with cellular signaling pathways and affecting gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Desmethylmisonidazole change over time. It has been observed that the behavioral changes induced by this compound in animal models appear rapidly (within 24 to 48 hours) and develop to a severe state . Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched .
Dosage Effects in Animal Models
The effects of Desmethylmisonidazole vary with different dosages in animal models. At certain dose levels, it has been observed to cause neurotoxicity . The exact threshold effects and potential toxic or adverse effects at high doses are still being studied.
Metabolic Pathways
Desmethylmisonidazole is involved in various metabolic pathways within the body. It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
Desmethylmisonidazole is transported and distributed within cells and tissues in the body. It has been found in human tumors and in cerebrospinal fluid after oral administration . The compound interacts with various transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
Current knowledge suggests that it may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications
准备方法
Synthetic Routes and Reaction Conditions: Desmethylmisonidazole can be synthesized through the O-demethylation of misonidazole. The process involves the use of demethylating agents under controlled conditions to remove the methyl group from the methoxy moiety of misonidazole .
Industrial Production Methods: The industrial production of desmethylmisonidazole typically involves high-performance liquid chromatography (HPLC) for the purification and quantification of the compound. The process ensures that the final product is of high purity and suitable for clinical and research applications .
化学反应分析
Types of Reactions: Desmethylmisonidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form reactive intermediates.
Reduction: It can be reduced under hypoxic conditions, which is crucial for its radiosensitizing properties.
Substitution: Desmethylmisonidazole can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite are used under anaerobic conditions.
Substitution: Nucleophiles like thiols and amines can react with desmethylmisonidazole under mild conditions.
Major Products Formed:
Oxidation: Reactive oxygen species and other oxidative intermediates.
Reduction: Reduced forms of desmethylmisonidazole with enhanced radiosensitizing properties.
Substitution: Substituted derivatives with potential biological activity
相似化合物的比较
Misonidazole: The parent compound, known for its radiosensitizing properties.
Etanidazole: Another nitroimidazole derivative with similar radiosensitizing effects.
Nimorazole: A nitroimidazole used in the treatment of head and neck cancers
Uniqueness of Desmethylmisonidazole: Desmethylmisonidazole is unique due to its reduced neurotoxicity compared to misonidazole, making it a safer alternative for clinical use. Its ability to selectively target hypoxic tumor cells while minimizing side effects highlights its potential as an effective radiosensitizer .
属性
IUPAC Name |
3-(2-nitroimidazol-1-yl)propane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O4/c10-4-5(11)3-8-2-1-7-6(8)9(12)13/h1-2,5,10-11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGLIYXAARVRPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=N1)[N+](=O)[O-])CC(CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50875669 | |
Record name | Desmethylmisonidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13551-92-3 | |
Record name | Desmethylmisonidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13551-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Desmethylmisonidazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013551923 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Desmethylmisonidazole | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Desmethylmisonidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50875669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-nitro-1H-imidazol-1-yl)propane-1,2-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.560 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DESMETHYLMISONIDAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3N358OVQW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Desmethylmisonidazole reach tumor cells and what happens to it in the body (ADME)?
A1: Desmethylmisonidazole is typically administered orally and absorbed into the bloodstream. It readily distributes to various tissues, including tumors, and crosses the blood-brain barrier, albeit to a lesser extent than misonidazole. [] The primary route of elimination is through the kidneys, with a greater proportion of the administered dose recovered in the urine compared to misonidazole. []
Q2: Does Desmethylmisonidazole accumulate in the body with repeated administration?
A2: Yes, slight accumulation of Desmethylmisonidazole in plasma was observed with a dosage interval of 24 hours. []
Q3: How does the pharmacokinetic profile of Desmethylmisonidazole compare to misonidazole?
A3: Desmethylmisonidazole demonstrates a shorter plasma elimination half-life and lower concentrations in the central nervous system compared to misonidazole, while achieving similar concentrations in tumors. [, ] These characteristics suggest a potential for reduced neurotoxicity while maintaining radiosensitizing efficacy.
Q4: What factors can influence the elimination of Desmethylmisonidazole from the body?
A4: Co-administration of anticonvulsant medications has been observed to increase the plasma elimination half-life of misonidazole. [] While this specific interaction has not been directly studied with Desmethylmisonidazole, it highlights the potential influence of drug interactions on its pharmacokinetics.
Q5: Does dexamethasone affect the pharmacokinetics of Desmethylmisonidazole?
A5: While dexamethasone has been shown to alter the pharmacokinetics of misonidazole, specifically by reducing its plasma elimination half-life and increasing urinary excretion, it appears to have no significant impact on the plasma levels or urinary excretion of Desmethylmisonidazole. []
Q6: How does Desmethylmisonidazole work to enhance the effects of radiation therapy?
A6: Like other nitroimidazoles, Desmethylmisonidazole acts as a radiosensitizer by enhancing the damaging effects of radiation on hypoxic cells, which are often resistant to conventional radiotherapy. While the exact mechanism remains to be fully elucidated, it is believed to involve the drug's interaction with free radicals generated by radiation, leading to increased DNA damage and cell death specifically in hypoxic environments.
Q7: Is Desmethylmisonidazole a more potent radiosensitizer than misonidazole?
A7: Studies comparing the radiosensitizing efficacy of Desmethylmisonidazole and misonidazole have shown conflicting results. Some in vivo studies suggest that Desmethylmisonidazole might be a more effective radiosensitizer at equitoxic doses, [, ] while others report similar levels of sensitization. [, ] Further research is needed to definitively determine the relative potency of these two compounds.
Q8: What are the known toxicities of Desmethylmisonidazole?
A8: The primary concern with Desmethylmisonidazole, similar to other nitroimidazole radiosensitizers, is neurotoxicity. Both central and peripheral nervous system effects have been observed in preclinical studies. [, , ]
Q9: How does the neurotoxicity profile of Desmethylmisonidazole differ from misonidazole?
A9: While both compounds can induce neurotoxicity, Desmethylmisonidazole appears to affect both the central and peripheral nervous systems concurrently, whereas peripheral damage typically precedes central effects with misonidazole. [] The development of Desmethylmisonidazole-induced neurotoxicity also seems more rapid and severe compared to misonidazole. []
Q10: What is the molecular structure of Desmethylmisonidazole?
A10: Desmethylmisonidazole is a nitroimidazole derivative. Unfortunately, the specific spectroscopic data and molecular weight are not provided in the research excerpts provided.
Q11: How does the structure of Desmethylmisonidazole contribute to its activity and toxicity?
A12: The nitro group and the imidazole ring are crucial for the radiosensitizing activity of Desmethylmisonidazole. [, ] Its lower lipophilicity compared to misonidazole is thought to contribute to its shorter half-life and potentially reduced neurotoxicity. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。